molecular formula C17H17NO2 B1670578 Dihydrexidine CAS No. 123039-93-0

Dihydrexidine

Cat. No.: B1670578
CAS No.: 123039-93-0
M. Wt: 267.32 g/mol
InChI Key: BGOQGUHWXBGXJW-RHSMWYFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DAR-0100A is synthesized through a multi-step process involving the formation of a catecholamine-based structure. The synthesis typically involves the following steps :

    Formation of the catecholamine core: This step involves the reaction of appropriate starting materials to form the catecholamine core structure.

    Cyclization: The catecholamine core undergoes cyclization to form the desired ring structure.

Industrial Production Methods

The industrial production of DAR-0100A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DAR-0100A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinone derivatives, reduced forms of DAR-0100A, and substituted analogs with different functional groups .

Scientific Research Applications

DAR-0100A has a wide range of scientific research applications, including:

Mechanism of Action

DAR-0100A exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in neuronal signaling and plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DAR-0100A

DAR-0100A is unique due to its high selectivity and potency for dopamine D1 receptors. It has shown promising results in preclinical and clinical studies for improving cognitive function and alleviating negative symptoms in neuropsychiatric disorders .

Properties

CAS No.

123039-93-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1

InChI Key

BGOQGUHWXBGXJW-RHSMWYFYSA-N

SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

Appearance

Solid powder

Key on ui other cas no.

757161-85-6
123039-93-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10,11-dihydroxyhexahydrobenzo(a)phenanthridine
DAR 0100A
DAR-0100A
DAR0100A
dihydrexidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrexidine
Reactant of Route 2
Dihydrexidine
Reactant of Route 3
Dihydrexidine
Reactant of Route 4
Dihydrexidine
Reactant of Route 5
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Reactant of Route 6
Dihydrexidine

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